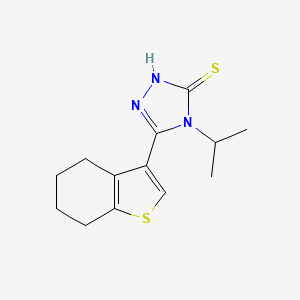

4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with alkyl halides.

Introduction of the Benzothienyl Group: This step involves the reaction of the triazole intermediate with a benzothienyl precursor under conditions that facilitate the formation of the desired bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Reduced triazole derivatives.

Substitution Products: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Research has indicated that 4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol exhibits various biological activities:

- Antifungal Activity : It has shown promise as an antifungal agent by inhibiting the growth of pathogenic fungi. Studies suggest that the triazole moiety is crucial for its antifungal properties due to its ability to disrupt fungal cell membrane synthesis.

- Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models .

Agricultural Applications

The compound's unique structure also lends itself to applications in agriculture:

- Fungicides : Due to its antifungal properties, it can be formulated as a fungicide to protect crops from fungal infections. Field trials have shown effectiveness against various plant pathogens while being environmentally benign .

- Plant Growth Regulators : Research indicates that this compound may enhance plant growth and yield by modulating hormonal pathways within plants. This application is particularly relevant in sustainable agriculture practices aimed at improving crop resilience .

Materials Science

In materials science, this compound has been investigated for:

- Corrosion Inhibitors : Its thiol group can form protective layers on metal surfaces, thereby preventing corrosion. Studies demonstrate its effectiveness in various environments including acidic and saline conditions .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The benzothienyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

- 4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole

- 5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the isopropyl and thiol groups. These functional groups confer distinct chemical reactivity and biological activity, making this compound particularly interesting for further research and development.

Actividad Biológica

4-Isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 847503-24-6) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on anticancer, antimicrobial, and other pharmacological effects.

The molecular formula of 4-isopropyl-4H-1,2,4-triazole-3-thiol is with a molecular weight of 293.45 g/mol. The compound contains a triazole ring and a thiol group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃S₂ |

| Molecular Weight | 293.45 g/mol |

| CAS Number | 847503-24-6 |

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. Notably, compounds containing the 1,2,4-triazole moiety have been shown to inhibit the proliferation of various cancer cell lines:

- Cytotoxicity Studies : A study tested several triazole derivatives against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results demonstrated that these compounds exhibited higher cytotoxicity against melanoma cells compared to other cell lines .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to interfere with cellular processes such as apoptosis and cell cycle regulation. For instance, certain derivatives were found to inhibit cancer cell migration and showed selectivity towards malignant cells .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The presence of sulfur in the structure enhances their potency against various pathogens:

- In Vitro Studies : Several studies have reported that triazole-thiol derivatives exhibit effective antibacterial and antifungal activity. These compounds have been tested against different strains of bacteria and fungi, showing promising results in inhibiting growth .

- Mechanisms : The antimicrobial action is often linked to the disruption of microbial cell membranes or interference with essential metabolic pathways within the microorganisms .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, triazole derivatives have been investigated for additional therapeutic potentials:

- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that can mitigate oxidative stress in cells .

- Hypoglycemic Effects : Research indicates potential hypoglycemic effects in certain triazole derivatives, making them candidates for diabetes management .

- Neuroprotective Effects : Preliminary studies have suggested that some triazole derivatives may offer neuroprotective benefits, possibly through inhibition of neuroinflammatory processes .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A study synthesized a series of 1,2,4-triazole derivatives incorporating hydrazone moieties and evaluated their biological activities against various cancer cell lines. Among them, certain compounds exhibited significant cytotoxic effects with selectivity towards cancer cells over normal cells .

Case Study 2: Antimicrobial Efficacy Testing

Another investigation focused on the antimicrobial efficacy of synthesized triazole-thiol compounds against clinical isolates of bacteria and fungi. The results highlighted their potential as effective agents in treating infections caused by resistant strains .

Propiedades

IUPAC Name |

4-propan-2-yl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S2/c1-8(2)16-12(14-15-13(16)17)10-7-18-11-6-4-3-5-9(10)11/h7-8H,3-6H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYQMRCSDPKVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2=CSC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801115668 | |

| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801115668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847503-22-4 | |

| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847503-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801115668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.